1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antiviral and anticancer properties. The structure of this compound features a pyrrolidine ring, a phenyl group, and a 1,2,4-oxadiazole moiety, which contribute to its chemical reactivity and biological efficacy.
1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be classified under the following categories:
The synthesis of 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves several synthetic routes that utilize various chemical reactions. The most common methods include:
For example, one synthetic route involves:
The molecular formula is , and its molecular weight is approximately 269.30 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
The compound can undergo various chemical reactions typical for oxadiazole derivatives:
For instance, when treated with strong bases or acids, the compound may undergo hydrolysis leading to the breakdown of the oxadiazole ring or other functional groups .
The mechanism of action for 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one primarily involves interaction with biological targets such as viral enzymes or cancer cell receptors.
Research indicates that derivatives of oxadiazoles exhibit antiviral activity by inhibiting viral replication processes or interfering with specific viral proteins . The exact mechanism may vary depending on the specific target within the viral life cycle.
Relevant data from studies indicate that modifications in substituents can significantly affect both solubility and biological activity .
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring oxygen and two nitrogen atoms in adjacent positions (1,2,4). This scaffold has experienced a 200% increase in medicinal chemistry applications over the past 15 years due to its:
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Ataluren | Muscular dystrophy | 3-[4-(1,2,4-Oxadiazol-5-on-3-yl)phenyl]benzoic acid |
Fasiplon | Anxiolytic | 5-(o-Chlorophenyl)-3-(1-methylpropyl)-1,2,4-oxadiazole |
Oxolamine | Cough suppressant | 3-(α-Ethylbenzyl)-5-phenyl-1,2,4-oxadiazole |
Pyrrolidin-2-one (γ-lactam) is a saturated five-membered lactam providing:
Recent anticancer hybrids demonstrate the scaffold's therapeutic relevance. Pyrrolidinone-hydrazone conjugates exhibit selective cytotoxicity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines (EC~50~ = 2.5–20.2 µM), while pyrrolo[3,2,1-ij]quinoline-1,2-dione-rhodanine hybrids inhibit coagulation factors Xa and XIa, highlighting structural adaptability [5] [7].
The hybrid 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exemplifies strategic pharmacophore fusion:
Table 2: Multicomponent Reactions for Hybrid Heterocycle Synthesis
Reaction Type | Components | Product Scaffold | Yield Range |
---|---|---|---|
Groebke-Blackburn-Bienaymé | Aldehyde + Aminopyridine + Isocyanide | Imidazo[1,2-a]pyridine | 45-92% |
Ugi 4-Component | Amine + Aldehyde + Carboxylic Acid + Isocyanide | α-Acylaminocarboxamides | 60-85% |
Van Leusen | Aldehyde + Amine + TosMIC | Imidazole | 50-90% |
Oxadiazole Cyclization | Amidoxime + Carboxylic Acid Derivative | 3,5-Disubstituted-1,2,4-oxadiazole | 35-97% [1] |
The strategic fusion of these pharmacophores creates a unique three-dimensional topology ideally suited for targeting CNS disorders, cancer, and coagulopathies. The molecule's capacity to simultaneously engage multiple therapeutic targets (e.g., cholinesterases, mGluR1, coagulation factors) exemplifies the multitarget-directed ligand (MTDL) approach essential for complex diseases like Alzheimer's, where single-target drugs show limited efficacy [4] [9].
Table 3: Bioactive Hybrids Containing 1,2,4-Oxadiazole and Pyrrolidinone Motifs
Hybrid Structure | Biological Activity | Potency |
---|---|---|
FO-4-15 (Oxadiazole-pyrrolidinone) | mGluR1 activation, neuroprotection | Restores cognition in 3×Tg mice |
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione-rhodanine | Factor Xa/XIa inhibition | IC~50~ = 9.41 µM (Xa) |
N'-(Chlorobenzylidene)-pyrrolidine-3-carbohydrazide | Anticancer (IGR39 spheroids) | Significant viability reduction |
3,5-Diaryl-1,2,4-oxadiazole-hydantoin | Acetylcholinesterase inhibition | IC~50~ = 0.00098-0.07920 µM |
Structural Analysis: The title compound adopts a "T-shaped" conformation:
This specific spatial arrangement creates a chameleonic molecular surface capable of adapting to diverse binding pockets while maintaining sufficient rigidity for selective target engagement. The electron-deficient oxadiazole ring and electron-rich pyridine establish a push-pull system that influences compound solubility and membrane permeability, critical factors for drug bioavailability.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: